molecular formula C17H19ClN2O B2876989 1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215810-43-7

1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2876989
CAS No.: 1215810-43-7
M. Wt: 302.8
InChI Key: QDXUGIISMWQNMM-UHFFFAOYSA-N
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Description

1-Isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride typically involves the reaction of 1-isopropyl-1H-benzo[d]imidazole with phenol derivatives under acidic conditions. The reaction can be carried out using a variety of solvents, such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:

  • Preparation of 1-isopropyl-1H-benzo[d]imidazole: This is achieved by reacting o-phenylenediamine with isopropylamine under acidic conditions.

  • Phenoxymethylation: The resulting 1-isopropyl-1H-benzo[d]imidazole is then reacted with phenol derivatives in the presence of a strong acid catalyst to introduce the phenoxymethyl group.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction reactions can produce amines or alcohols.

  • Substitution Products: Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antiproliferative properties.

  • Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiviral, antifungal, and anticancer agent.

  • Industry: It is utilized in the development of new materials and in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The mechanism by which 1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-Isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is compared with other similar compounds, such as:

  • 1-Isopropyl-2-methyl-1H-benzo[d]imidazole: This compound differs in the presence of a methyl group instead of a phenoxymethyl group.

  • 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole: This compound has an additional ethyl group in its structure.

Uniqueness: The presence of the phenoxymethyl group in this compound contributes to its unique chemical and biological properties, making it distinct from other benzimidazole derivatives.

Properties

IUPAC Name

2-(phenoxymethyl)-1-propan-2-ylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c1-13(2)19-16-11-7-6-10-15(16)18-17(19)12-20-14-8-4-3-5-9-14;/h3-11,13H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXUGIISMWQNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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